tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H20N2O4 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the tert-butyl ester group and the methoxypyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxypyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the methoxypyridine moiety and the azetidine ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)20-12(17)16-8-14(18,9-16)11-10(19-4)6-5-7-15-11/h5-7,18H,8-9H2,1-4H3 |
InChI Key |
OFGMPFWGOXBITD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=N2)OC)O |
Origin of Product |
United States |
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